molecular formula C5H5BO3S B112628 3-Formyl-4-thiopheneboronic acid CAS No. 4347-32-4

3-Formyl-4-thiopheneboronic acid

Cat. No. B112628
Key on ui cas rn: 4347-32-4
M. Wt: 155.97 g/mol
InChI Key: LVLCWVAVXNPOFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07795247B2

Procedure details

To a 0.5M solution of B(Oi-Pr)3 (1.2 eq) in toluene/THF 4:1 was added a solution of 2-(4-bromo-3-thienyl)-1,3-dioxolane in toluene/THF 4:1, and the mixture was then cooled to −78° C. BuLi (1.5M in hexanes; 1.2 eq) was then added over 1 h, and the solution kept at this temperature for an additional h, then allowed to warm to −20° C. over 3 h; aq 1N HCl was added and the mixture stirred for an additional h at this temperature. Removal of volatiles gave an aqueous solution that was extracted with DCM; the combined organic phases were then washed with brine, dried over Na2SO4 and concentrated in vacuo. Yield: 95%.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(4-bromo-3-thienyl)-1,3-dioxolane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
toluene THF
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
toluene THF
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[B:1](OC(C)C)([O:6]C(C)C)[O:2]C(C)C.Br[C:15]1[C:16]([CH:20]2[O:24]CCO2)=[CH:17][S:18][CH:19]=1.[Li]CCCC.Cl>C1(C)C=CC=CC=1.C1COCC1>[CH:20]([C:16]1[C:15]([B:1]([OH:6])[OH:2])=[CH:19][S:18][CH:17]=1)=[O:24] |f:4.5|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C
Name
2-(4-bromo-3-thienyl)-1,3-dioxolane
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(=CSC1)C1OCCO1
Name
toluene THF
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C.C1CCOC1
Name
toluene THF
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C.C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the mixture stirred for an additional h at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to −20° C. over 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Removal of volatiles
CUSTOM
Type
CUSTOM
Details
gave an aqueous solution that
EXTRACTION
Type
EXTRACTION
Details
was extracted with DCM
WASH
Type
WASH
Details
the combined organic phases were then washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
Smiles
C(=O)C=1C(=CSC1)B(O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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